(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride

Description

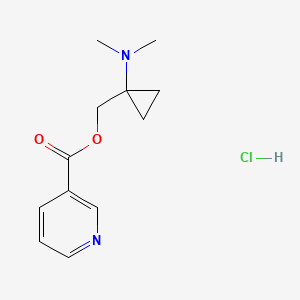

“(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride” is a synthetic organic compound featuring a nicotinic acid ester core linked to a dimethylamino-substituted cyclopropane moiety. The molecule combines a pyridine ring (nicotinate) with a strained cyclopropane ring, which is functionalized with a dimethylamino group. The hydrochloride salt form enhances stability and crystallinity, common in pharmaceutical derivatives.

Properties

IUPAC Name |

[1-(dimethylamino)cyclopropyl]methyl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-14(2)12(5-6-12)9-16-11(15)10-4-3-7-13-8-10;/h3-4,7-8H,5-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTHQXVWAZULID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)COC(=O)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with (1-(dimethylamino)cyclopropyl)methanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced analogs with different functional groups.

Substitution: Various ester derivatives with different substituents.

Scientific Research Applications

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride: has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Studied for its pharmacological properties and potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications and Limitations

- Drug Design : Cyclopropane’s rigidity may enhance target selectivity in CNS or metabolic disorders.

- Prodrug Development : The nicotinate ester could act as a prodrug for nicotinic acid (vitamin B3) derivatives .

Data Gaps :

- Exact molecular weight, melting point, and solubility.

- In vitro or in vivo activity profiles.

Biological Activity

(1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features impart significant biological activity, making it a valuable candidate for therapeutic applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H14N2O2·HCl and a molecular weight of approximately 232.69 g/mol. The presence of both dimethylamino and nicotinate groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring adds rigidity, influencing binding affinity and selectivity.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antiproliferative Effects : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, particularly in breast cancer models (MDA-MB-435) with IC50 values in the nanomolar range.

- Histone Deacetylase Inhibition : It has been investigated as a potential inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer progression. Selective HDAC6 inhibitors derived from similar structures have shown improved potency and selectivity compared to existing treatments .

- Neuroprotective Effects : Studies have indicated potential neuroprotective properties, particularly in models of Charcot-Marie-Tooth disease, where it may aid in restoring mitochondrial transport deficits in neurons .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of several analogs derived from this compound against MDA-MB-435 cells. Compounds showed IC50 values ranging from 4.6 nM to 20 nM, indicating strong activity against tumor growth .

- HDAC6 Inhibition : In a model for Charcot-Marie-Tooth disease, compounds related to this structure demonstrated the ability to inhibit HDAC6 effectively, leading to improved acetylation of α-tubulin and restoration of mitochondrial function in affected neurons .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | IC50 (nM) | Activity Type | Target |

|---|---|---|---|

| This compound | 4.6 | Antiproliferative | MDA-MB-435 Cancer Cells |

| Analog 12a | 9 | HDAC6 Inhibition | Histone Deacetylase |

| Analog 12b | 39 | HDAC6 Inhibition | Histone Deacetylase |

| Analog 12c | 3 | HDAC6 Inhibition | Histone Deacetylase |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (1-(Dimethylamino)cyclopropyl)methyl nicotinate hydrochloride, and how can reaction conditions be optimized for cyclopropane ring stability?

- The synthesis of structurally related dimethylamino-cyclopropane derivatives often involves multi-step protocols, such as cyclopropanation via [2+1] cycloaddition or nucleophilic substitution. For example, cyclopropylamine derivatives (e.g., ) are synthesized under controlled pH and temperature to preserve the strained cyclopropane ring. Optimization may include using catalysts like palladium for stereochemical control or stabilizing intermediates with tert-butyloxycarbonyl (Boc) protection . Solvent selection (e.g., tetrahydrofuran or dichloromethane) and low-temperature conditions (<0°C) are critical to minimize ring-opening side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- 1H/13C NMR : The cyclopropane ring protons appear as distinct multiplets in the δ 0.5–1.5 ppm range, while the dimethylamino group (N(CH3)2) shows a singlet near δ 2.2–2.5 ppm. The nicotinate ester’s aromatic protons resonate at δ 7.5–8.5 ppm ( ).

- IR : Stretching vibrations for the ester carbonyl (C=O) are observed at ~1700 cm⁻¹, and the dimethylamino group shows C-N stretches near 1250 cm⁻¹ ().

- Mass Spectrometry : High-resolution MS can confirm the molecular ion ([M+H]+) and fragment patterns, such as cleavage of the cyclopropane-methyl bond .

Q. What solubility characteristics and formulation considerations are critical for in vitro assays?

- Hydrochloride salts of dimethylamino-cyclopropane derivatives are typically water-soluble (>50 mg/mL) due to ionic interactions. For hydrophobic assays (e.g., membrane permeability), co-solvents like DMSO (<1% v/v) or ethanol are used ( ). Pre-formulation stability studies (pH 3–7, 25–37°C) are recommended to assess hydrolysis of the nicotinate ester .

Advanced Research Questions

Q. How can stability studies under accelerated conditions (e.g., thermal stress, UV exposure) identify degradation pathways?

- Thermal Degradation : Heating at 40–60°C in aqueous solution may hydrolyze the ester bond, releasing nicotinic acid and cyclopropane-methanol derivatives (monitored via HPLC, ).

- Photodegradation : UV irradiation (254 nm) can induce cyclopropane ring-opening, forming allylic amines or ketones. LC-MS/MS is used to characterize degradation products .

- pH-Dependent Stability : The dimethylamino group’s protonation state (pKa ~9–10) affects solubility and degradation rates. Buffered solutions at physiological pH (7.4) are ideal for long-term storage .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo models?

- Metabolic Differences : In vivo, hepatic metabolism (e.g., esterase-mediated hydrolysis) may reduce bioavailability compared to cell-based assays. Use stable isotope-labeled analogs to track metabolites ( ).

- Protein Binding : Plasma protein binding (e.g., albumin) can limit free drug concentration. Equilibrium dialysis or ultrafiltration quantifies unbound fractions .

- Dose-Response Validation : Replicate in vivo results using orthogonal assays (e.g., CRISPR knockouts to confirm target engagement) .

Q. How can impurity profiling during synthesis ensure compliance with pharmacopeial standards?

- HPLC-UV/ELSD : Monitor starting materials (e.g., unreacted nicotinic acid) and byproducts (e.g., cyclopropane ring-opened amines) using C18 columns and gradient elution ().

- Reference Standards : Use pharmacopeial impurities (e.g., USP Tramadol-related compounds in ) as benchmarks for method validation.

- ICH Guidelines : Limit unidentified impurities to <0.10% and total impurities to <0.50% for preclinical batches .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to nicotinic acetylcholine receptors (nAChRs), leveraging crystallographic data (PDB: 2QC1). The cyclopropane ring’s rigidity may enhance steric complementarity .

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Methodological Notes

- Contradictions in Evidence : While cyclopropane derivatives in and highlight synthetic versatility, their biological data (e.g., receptor affinity) may not extrapolate directly to nicotinate analogs due to ester group polarity differences.

- Advanced Analytical Troubleshooting : For unresolved HPLC peaks, employ hyphenated techniques like LC-MS or 2D-COSY NMR to differentiate diastereomers or tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.